2-[(Thiophen-3-ylmethyl)-amino]-ethanol
Overview
Description
2-[(Thiophen-3-ylmethyl)-amino]-ethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . The presence of the thiophene ring in this compound makes it a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-[(Thiophen-3-ylmethyl)-amino]-ethanol, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and Lewis acid catalysts, such as ytterbium (III) triflate, has been reported to increase the overall yield and decrease reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-[(Thiophen-3-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring can be functionalized through electrophilic substitution reactions, while the amino and hydroxyl groups can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include potassium t-butoxide, phosphorus pentasulfide, and various Lewis acids . Reaction conditions often involve the use of organic solvents such as toluene and microwave irradiation to enhance reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-[(Thiophen-3-ylmethyl)-amino]-ethanol has a wide range of scientific research applications. In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities . In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 2-[(Thiophen-3-ylmethyl)-amino]-ethanol involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as enzymes and receptors, leading to modulation of their activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[(Thiophen-3-ylmethyl)-amino]-ethanol include other thiophene derivatives, such as 2-octylthiophene and 2-butylthiophene . These compounds share the thiophene ring structure but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential for hydrogen bonding interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(thiophen-3-ylmethylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-3-2-8-5-7-1-4-10-6-7/h1,4,6,8-9H,2-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXSMAOCBFMSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406036 | |
Record name | 2-(thiophen-3-ylmethylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892592-45-9 | |
Record name | 2-(thiophen-3-ylmethylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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